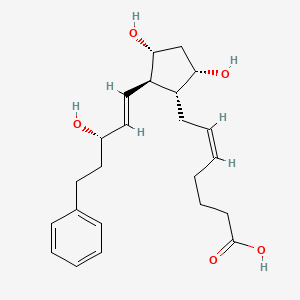

Bimatoprost Acid

Description

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,18-22,24-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHIZGZVLHBQZ-KDACTHKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316541 | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38344-08-0 | |

| Record name | Bimatoprost acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38344-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17-Phenyl-18,19,20-trinorprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038344080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimatoprost acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5Z)-7-{(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl}-5-heptenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIMATOPROST ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2683MK55HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bimatoprost Acid Signaling in Ciliary Body Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular signaling pathways activated by bimatoprost acid in ciliary body cells. Bimatoprost, a prostamide analog, is a first-line treatment for elevated intraocular pressure (IOP) in glaucoma. Its therapeutic efficacy is primarily attributed to its active form, this compound, which modulates aqueous humor dynamics. This document details the receptor interactions, downstream signaling cascades, and cellular responses in the ciliary body, supported by quantitative data and experimental methodologies.

Introduction

Bimatoprost is a synthetic prostaglandin analog that effectively lowers intraocular pressure.[1][2] It is a prodrug that is hydrolyzed by corneal esterases to its active free acid form, 17-phenyl-trinor PGF2α (this compound).[3][4][5] The primary site of action for reducing IOP is the uveoscleral outflow pathway, with the ciliary body playing a crucial role. This guide focuses on the signaling mechanisms of this compound within ciliary body cells.

Core Signaling Pathway: FP Receptor Activation

This compound primarily acts as a potent agonist at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The binding of this compound to the FP receptor in ciliary body cells initiates a cascade of intracellular events.

G-Protein Coupling and Second Messenger Generation

Activation of the FP receptor by this compound leads to the coupling and activation of Gq/11 G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

Intracellular Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). This rapid increase in cytosolic calcium is a hallmark of FP receptor activation by this compound.

Protein Kinase C and MAP Kinase Activation

DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). Downstream of this, the mitogen-activated protein (MAP) kinase pathway is activated.

The signaling cascade is visualized in the diagram below:

Downstream Cellular Effects

The activation of the aforementioned signaling pathways culminates in physiological changes within the ciliary body that contribute to increased uveoscleral outflow.

Matrix Metalloproteinase (MMP) Upregulation

A key consequence of MAP kinase activation is the increased expression and secretion of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-2. These enzymes are responsible for the degradation and remodeling of the extracellular matrix (ECM) in the ciliary muscle. This remodeling is thought to widen the interstitial spaces within the ciliary muscle, reducing hydraulic resistance and facilitating aqueous humor outflow through the uveoscleral pathway.

Ciliary Muscle Relaxation

Prostaglandin F2α analogs are known to induce relaxation of the ciliary muscle. This relaxation is believed to contribute to the increased uveoscleral outflow.

Quantitative Data

The following tables summarize the quantitative data from various studies on the interaction of bimatoprost and its acid form with the FP receptor and their effects on downstream signaling in ciliary body and related cells.

Table 1: Receptor Binding Affinities (Ki)

| Compound | Receptor | Cell Type | Ki (nM) | Reference |

| Bimatoprost | FP Receptor | HEK-293 cells expressing human ciliary body FP receptor | 9250 ± 846 | |

| This compound | FP Receptor | HEK-293 cells expressing human ciliary body FP receptor | 59 ± 6 |

Table 2: Functional Potency (EC50) for Intracellular Calcium Mobilization

| Compound | Cell Type | EC50 (nM) | Reference |

| Bimatoprost | HEK-293 cells expressing human ciliary body FP receptor | 3070 ± 1330 | |

| This compound | HEK-293 cells expressing human ciliary body FP receptor | 15 ± 3 |

Table 3: Functional Potency (EC50) for Phosphoinositide (PI) Turnover

| Compound | Cell Type | EC50 (nM) | Reference |

| Bimatoprost | Human Ciliary Muscle Cells | 9600 ± 1100 | |

| This compound | Human Ciliary Muscle Cells | 3.6 ± 1.2 | |

| Bimatoprost | Cloned Human Ciliary Body FP Receptor | 694 ± 293 | |

| This compound | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the signaling pathways of this compound.

Cell Culture

-

Human Ciliary Muscle (h-CM) Cells: Primary cultures of h-CM cells are established from donor eyes. The tissue is dissected, minced, and treated with collagenase to isolate the cells. Cells are then cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

HEK-293 Cells: Human embryonic kidney (HEK-293) cells are commonly used for heterologous expression of receptors. Cells are transiently or stably transfected with a plasmid containing the cDNA for the human ciliary body FP receptor.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of compounds to the FP receptor.

Intracellular Calcium Mobilization Assays

These experiments measure the increase in intracellular calcium concentration upon receptor activation.

Phosphoinositide (PI) Turnover Assays

These assays quantify the production of inositol phosphates, a downstream product of PLC activation.

MAP Kinase Activation Assays

Western blotting is commonly used to detect the phosphorylation and thus activation of MAP kinases (e.g., ERK1/2).

-

Procedure: Cells are treated with the agonist for various times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with antibodies specific for the phosphorylated (active) form of the MAP kinase.

Conclusion

This compound exerts its effects on ciliary body cells through a well-defined signaling pathway initiated by the activation of the FP receptor. This leads to the mobilization of intracellular calcium and the activation of the MAP kinase cascade, ultimately resulting in the upregulation of MMPs and remodeling of the extracellular matrix. These cellular events are fundamental to the IOP-lowering efficacy of bimatoprost in the treatment of glaucoma. A thorough understanding of these signaling pathways is crucial for the development of novel and improved therapies for ocular hypertension.

References

- 1. What is the mechanism of Bimatoprost? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolysis of bimatoprost (Lumigan) to its free acid by ocular tissue in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost Acid and the Prostaglandin FP Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog, is a potent ocular hypotensive agent widely used in the treatment of glaucoma. Its primary mechanism of action involves the hydrolysis of the parent compound, an ethyl amide, to its active form, bimatoprost acid (17-phenyl-trinor PGF2α). This free acid then interacts with the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR), to elicit its therapeutic effects. This technical guide provides a comprehensive overview of the interaction between this compound and the prostaglandin FP receptor, detailing the binding affinity, functional potency, downstream signaling pathways, and the experimental protocols used to characterize this interaction.

Data Presentation: Quantitative Analysis of Bimatoprost-FP Receptor Interaction

The interaction of bimatoprost and its free acid with the prostaglandin FP receptor has been quantified across various cell types using multiple experimental techniques. The following tables summarize the key binding affinity (Ki) and functional potency (EC50) data, providing a comparative view against other prostaglandin analogs.

Table 1: Binding Affinity (Ki) of Bimatoprost and this compound for the Prostaglandin FP Receptor

| Compound | Cell Type/Tissue | Radioligand | Ki (nM) | Reference(s) |

| Bimatoprost | - | [3H]PGF2α | 6310 ± 1650 | [1] |

| Bimatoprost | Cloned Human Ciliary Body FP Receptor | [3H]Travoprost Acid | 9250 ± 846 | [2] |

| This compound | - | - | 83 | [3][4] |

| This compound | Cloned Human Ciliary Body FP Receptor | [3H]Travoprost Acid | 59 ± 6 | [2] |

Table 2: Functional Potency (EC50) of Bimatoprost and this compound at the Prostaglandin FP Receptor

| Compound | Assay Type | Cell Type | EC50 (nM) | Reference(s) |

| Bimatoprost | Intracellular Ca2+ Mobilization | Cloned Human FP Receptor (HEK-293 cells) | 2940 ± 1663 | |

| Bimatoprost | Intracellular Ca2+ Mobilization | 3T3 Mouse Fibroblasts | 2200 ± 670 | |

| Bimatoprost | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 3245 | |

| Bimatoprost | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 694 ± 293 | |

| Bimatoprost | Intracellular Ca2+ Mobilization | Rat A7r5 Cells / Mouse 3T3 Cells | 3070 - 3940 | |

| This compound | Phosphoinositide Turnover | Human Ciliary Muscle, Mouse Fibroblasts, Rat Aortic Smooth Muscle | 2.8 - 3.8 | |

| This compound | Phosphoinositide Turnover | Cloned Human Ciliary Body FP Receptor | 5.8 ± 2.6 | |

| This compound | Intracellular Ca2+ Mobilization | Cloned Human Ciliary Body FP Receptor (HEK-293 cells) | 15 ± 3 | |

| This compound | Phosphoinositide Turnover | Human Ciliary Muscle Cells | 3.6 ± 1.2 | |

| This compound | Intracellular Ca2+ Mobilization | Rat A7r5 Cells / Mouse 3T3 Cells | 23.3 - 49.0 | |

| This compound | Phosphoinositide Turnover | Human Trabecular Meshwork Cells | 112 ± 55 |

Signaling Pathways of the Prostaglandin FP Receptor

Activation of the prostaglandin FP receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The elevation in intracellular calcium and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses, including the activation of the mitogen-activated protein kinase (MAPK) pathway.

Experimental Protocols

The characterization of this compound's interaction with the FP receptor relies on a suite of well-established in vitro assays. Detailed methodologies for the key experiments are provided below.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow

References

- 1. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

An In-depth Technical Guide to Bimatoprost Acid as a Prostamide Mimetic

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimatoprost is a potent ocular hypotensive agent widely prescribed for open-angle glaucoma and ocular hypertension.[1][2][3][4] It is a synthetic structural analog of prostaglandin F2α, but its unique pharmacological profile classifies it as a prostamide mimetic.[2] Bimatoprost itself is a prodrug that undergoes hydrolysis by corneal esterases upon administration to form its active metabolite, Bimatoprost Acid (17-phenyl-18,19,20-trinor-PGF2α). This active form is responsible for the significant reduction in intraocular pressure (IOP). Its primary mechanism of action involves enhancing the outflow of aqueous humor through both the conventional (trabecular meshwork) and unconventional (uveoscleral) pathways. While highly effective, the precise receptor and signaling cascade of this compound has been a subject of extensive research, with evidence pointing towards activity at a unique "prostamide receptor" as well as the conventional prostaglandin FP receptor. This guide provides a comprehensive overview of the pharmacology, signaling pathways, and clinical efficacy of this compound, supported by quantitative data and experimental methodologies.

Pharmacology and Mechanism of Action

Bimatoprost was developed as a member of a novel class of fatty acid amides known as prostamides. Unlike other prostaglandin analogs (PGAs) such as latanoprost and travoprost, which are ester prodrugs of prostaglandin F2α (PGF2α), bimatoprost is an amide analog.

2.1 Prodrug Hydrolysis Upon topical ocular administration, bimatoprost penetrates the cornea and is hydrolyzed by corneal amidases into its biologically active free acid, this compound. This conversion is considered essential for its therapeutic effect, as this compound is the primary moiety that interacts with ocular receptors to lower IOP.

2.2 Dual Outflow Enhancement The primary ocular hypotensive effect of this compound is achieved by increasing the outflow of aqueous humor from the anterior chamber of the eye. It accomplishes this through a dual mechanism:

-

Trabecular Outflow (Pressure-Sensitive): this compound reduces the resistance to outflow through the trabecular meshwork, the eye's primary drainage system. This action is significant as it enhances the pressure-sensitive pathway, allowing the eye to recover more quickly from transient IOP elevations.

-

Uveoscleral Outflow (Pressure-Insensitive): It also increases fluid drainage through the uveoscleral pathway, an alternative route that contributes to IOP reduction.

This dual-pathway action distinguishes bimatoprost from some other PGAs and contributes to its high efficacy.

Signaling Pathways: Prostamide vs. FP Receptor Agonism

The exact signaling mechanism of this compound is complex and has been a topic of scientific debate. Evidence supports two primary theories: action via a selective prostamide receptor or direct agonism at the prostaglandin FP receptor.

3.1 The Prostamide Receptor Hypothesis Initial studies suggested that bimatoprost and its active acid do not act on known prostaglandin receptors but rather on a distinct, yet-to-be-fully-identified "prostamide receptor". This hypothesis is supported by pharmacological studies showing that bimatoprost's effects can be blocked by selective prostamide antagonists (e.g., AGN 211334) without affecting PGF2α-induced responses. Further research has proposed that this prostamide-sensitive receptor may be a heterodimer complex formed between the wild-type prostaglandin FP receptor and one of its mRNA splice variants (altFP). This heterodimer is thought to be highly responsive to prostamides like this compound, while responding identically to PGF2α as the wild-type FP receptor.

3.2 The Prostaglandin FP Receptor Agonist Hypothesis Conversely, a substantial body of evidence indicates that this compound is a potent agonist at the prostaglandin FP receptor. Studies in FP-receptor-deficient mice showed that the IOP-lowering effect of bimatoprost was absent, strongly implicating the FP receptor. This compound binds to the FP receptor, which is a Gq-protein-coupled receptor (GPCR). Activation of this receptor typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), leading to various cellular responses that facilitate aqueous humor outflow.

Quantitative Data

The efficacy of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: Receptor Binding & Functional Potency

| Compound | Receptor | Assay Type | Cell Type | Potency | Citation |

|---|---|---|---|---|---|

| This compound | FP Receptor | Functional | Human Fibroblasts / TM Cells | EC50: 26–112 nM | |

| This compound | FP Receptor | Binding | Ovine Luteal Cells | 756% relative to PGF2α | |

| Latanoprost Acid | FP Receptor | Functional | Human Fibroblasts / TM Cells | EC50: 35–59 nM |

| Bimatoprost | FP Receptor | Dissociation | Human Embryonic Kidney Cells | Apparent Kd: 4390 nmol/L | |

EC50: Half maximal effective concentration. Kd: Dissociation constant. TM: Trabecular Meshwork.

Table 2: Clinical Efficacy in Intraocular Pressure (IOP) Reduction

| Comparison | Study Duration | Mean IOP Reduction | Key Finding | Citation(s) |

|---|---|---|---|---|

| Bimatoprost 0.03% vs. Latanoprost 0.005% | 6 Months | Bimatoprost: 1.2 - 2.2 mm Hg greater reduction | Bimatoprost was more effective than latanoprost at all measured time points. | |

| Bimatoprost 0.03% vs. Latanoprost 0.005% | 6 Weeks | Bimatoprost: 8.9 mmHg; Latanoprost: 8.4 mmHg | Similar efficacy, but bimatoprost slightly more effective in advanced cases. | |

| Bimatoprost 0.03% vs. Travoprost 0.004% | 3 Months | Bimatoprost: 8.4 mmHg (34%); Travoprost: 7.9 mmHg (30%) | Bimatoprost was more likely to achieve every target pressure from 12-19 mmHg. | |

| Bimatoprost 0.03% Monotherapy | 2 Months | Average reduction of 7.5 mmHg (30%) | Effective in treatment-naïve patients. |

| Bimatoprost as replacement for Latanoprost | 2 Months | Mean additional decrease of 3.4 mmHg | Effective in patients inadequately responsive to latanoprost. | |

Table 3: Physiological Effects on Aqueous Humor Dynamics

| Parameter | Effect of Bimatoprost | Percentage Change | Citation |

|---|---|---|---|

| Aqueous Humor Flow Rate (Day) | Mild Stimulation | +13% | |

| Aqueous Humor Flow Rate (Night) | Mild Stimulation | +14% |

| Tonographic Resistance to Outflow | Reduction | -26% | |

Experimental Protocols

The investigation of this compound involves a range of in vitro and in vivo experimental designs.

5.1 Protocol: Randomized Controlled Clinical Trial for IOP Reduction

-

Objective: To compare the IOP-lowering efficacy and safety of Bimatoprost 0.03% with Latanoprost 0.005% in patients with ocular hypertension or open-angle glaucoma.

-

Study Design: Multicenter, randomized, investigator-masked, parallel-group clinical trial.

-

Patient Population: Patients diagnosed with ocular hypertension or glaucoma. A "washout" period is required where patients discontinue all current glaucoma medications before the trial begins.

-

Intervention:

-

Group 1: Receives Bimatoprost 0.03% ophthalmic solution, one drop administered once daily in the evening.

-

Group 2: Receives Latanoprost 0.005% ophthalmic solution, one drop administered once daily in the evening.

-

-

Primary Outcome Measure: Mean change in IOP from baseline at specified time points (e.g., 8 AM, 12 PM, 4 PM) over a set duration (e.g., 6 months).

-

Secondary Outcome Measures:

-

Percentage of patients achieving specific target IOPs (e.g., ≤ 15 mmHg, ≤ 18 mmHg).

-

Adverse event monitoring, including ophthalmologic examinations for conjunctival hyperemia, eyelash growth, and changes in iris pigmentation.

-

-

Data Analysis: Statistical comparison of the mean change in IOP between the two treatment groups using appropriate statistical tests (e.g., t-tests or ANCOVA).

5.2 Protocol: In Vitro Functional Assay - Intracellular Calcium Mobilization

-

Objective: To determine the functional potency of this compound at the prostaglandin FP receptor.

-

Cell System: Human embryonic kidney (HEK) cells or mouse 3T3 fibroblasts transfected to express the human ocular FP receptor.

-

Methodology:

-

Cell Culture: Transfected cells are cultured to confluence in appropriate media.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The dye's fluorescence intensity increases upon binding to free intracellular calcium.

-

Compound Addition: Cells are exposed to varying concentrations of this compound. A known FP receptor agonist (e.g., PGF2α) is used as a positive control.

-

Signal Detection: Changes in fluorescence are measured in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

Data Analysis: The increase in fluorescence (corresponding to the increase in intracellular Ca²⁺) is plotted against the compound concentration. A dose-response curve is generated to calculate the EC50 value, representing the concentration at which the compound elicits 50% of its maximal effect.

-

Conclusion

This compound stands out as a highly efficacious prostamide mimetic for the management of glaucoma. Its mechanism of action, centered on enhancing aqueous humor outflow through both the trabecular and uveoscleral pathways, provides a robust reduction in intraocular pressure. While the precise molecular target remains an area of active investigation—with compelling evidence supporting roles for both a unique prostamide receptor and the conventional prostaglandin FP receptor—the clinical result is undeniable. The quantitative data consistently demonstrates its superiority or non-inferiority to other leading prostaglandin analogs. For drug development professionals and researchers, this compound serves as a key example of a successful therapeutic agent whose unique pharmacological profile continues to yield insights into ocular physiology and receptor pharmacology.

References

The Hydrolysis of Bimatoprost in Ocular Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analogue, is a potent ocular hypotensive agent widely used in the treatment of glaucoma and ocular hypertension. While initially believed to act on putative prostamide receptors, a significant body of evidence now indicates that bimatoprost functions as a prodrug, undergoing hydrolysis in ocular tissues to its active metabolite, bimatoprost acid (17-phenyl-trinor PGF2α).[1][2][3] This free acid is a potent agonist of the prostaglandin F (FP) receptor, and its interaction with this receptor is largely responsible for the intraocular pressure (IOP)-lowering effects of bimatoprost.[1][3] This technical guide provides an in-depth overview of the hydrolysis of bimatoprost in ocular tissues, presenting key quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathways.

Bimatoprost Hydrolysis: The Core Mechanism

Bimatoprost is an ethyl amide derivative of a prostaglandin F2α analog. For it to exert its primary therapeutic effect, the ethyl amide group must be cleaved to form the corresponding carboxylic acid, this compound. This conversion is catalyzed by endogenous amidases present in various ocular tissues. The cornea, iris, ciliary body, and sclera have all been shown to possess the enzymatic machinery necessary to hydrolyze bimatoprost.

The following diagram illustrates the basic hydrolytic conversion of bimatoprost.

Caption: Enzymatic hydrolysis of bimatoprost to this compound in ocular tissues.

Quantitative Analysis of Bimatoprost Hydrolysis

The rate of bimatoprost hydrolysis varies among different ocular tissues. The following tables summarize the quantitative data on hydrolysis rates and the concentrations of bimatoprost and this compound found in ocular fluids from various studies.

Table 1: In Vitro Hydrolysis Rates of Bimatoprost in Human Ocular Tissues

| Ocular Tissue | Rate of Hydrolysis (pmol/mg tissue/hr) | Reference |

| Cornea | 6.3 | |

| Iris | 2.8 | |

| Sclera | 2.0 | |

| Ciliary Body | 1.5 |

Table 2: In Vitro Conversion Rate of Bimatoprost in Corneal Tissue

| Tissue | Conversion Rate (µg/g/24 hours) | Reference |

| Human and Bovine Cornea | ~2.5 |

Table 3: Aqueous Humor Concentrations of Bimatoprost and this compound in Humans After a Single Topical Dose

| Analyte | Time Point (hours) | Mean Concentration (nM) | Reference |

| Bimatoprost | 1 | 6.6 | |

| 3 | 2.4 | ||

| This compound | 1 | 5.0 | |

| 3 | 6.7 | ||

| 6 | 1.9 | ||

| 12 | Below limit of quantitation |

Table 4: Aqueous Humor Concentrations of Bimatoprost and this compound in Humans After Multiple Topical Doses

| Analyte | Time Point (hours) | Mean Cmax (nM) | Reference |

| Bimatoprost | 1 | 8.90 ± 4.18 | |

| This compound | 2 | 35.5 ± 42.2 | |

| Bimatoprost | 1 | 6.81 ± 1.36 | |

| This compound | 2 | 30.9 ± 16.41 |

Experimental Protocols

In Vitro Hydrolysis of Bimatoprost in Ocular Tissues

This protocol is a synthesis of methodologies described in the literature for determining the rate of bimatoprost hydrolysis in isolated ocular tissues.

Caption: Experimental workflow for in vitro bimatoprost hydrolysis assay.

Detailed Steps:

-

Tissue Procurement and Preparation:

-

Obtain fresh human or animal (e.g., rabbit, bovine) ocular globes.

-

Under a dissecting microscope, carefully dissect the cornea, iris, ciliary body, and sclera.

-

Wash the isolated tissues in a cold, sterile physiologic buffer (e.g., phosphate-buffered saline).

-

Blot the tissues dry and record their wet weight.

-

-

Incubation:

-

Place each tissue sample into a separate vial containing a known volume of physiologic buffer.

-

Add a stock solution of bimatoprost to achieve a final concentration, for example, 0.03%.

-

Incubate the vials in a shaking water bath at 37°C.

-

At predetermined time points (e.g., 1, 3, 6, and 24 hours), remove aliquots of the incubation buffer for analysis.

-

-

Sample Extraction and Analysis:

-

To the collected aliquots, add an internal standard (e.g., deuterated this compound).

-

Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

-

Analyze the extracted samples using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) method.

-

Generate a standard curve using known concentrations of bimatoprost and this compound to quantify the amount of metabolite formed.

-

Quantification of Bimatoprost and this compound in Aqueous Humor

This protocol outlines the procedure for collecting and analyzing aqueous humor samples from human subjects.

Detailed Steps:

-

Sample Collection:

-

In patients undergoing routine cataract surgery, administer a single drop of bimatoprost ophthalmic solution (e.g., 0.03%) at a specified time before the procedure (e.g., 1, 3, 6, or 12 hours).

-

At the beginning of the surgery, carefully perform an anterior chamber paracentesis with a 30-gauge needle attached to a tuberculin syringe.

-

Aspirate approximately 100-200 µL of aqueous humor.

-

Immediately freeze the collected sample on dry ice and store it at -70°C or below until analysis.

-

-

Sample Preparation and Analysis:

-

Thaw the aqueous humor samples on ice.

-

Add an internal standard solution containing deuterated bimatoprost and this compound.

-

Acidify the samples with formic acid and perform a liquid-liquid extraction using a solvent like methyl tert-butyl ether.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

-

Inject the prepared sample into the HPLC-MS/MS system for quantification of bimatoprost and this compound.

-

Signaling Pathway of this compound

This compound, the active metabolite, exerts its IOP-lowering effect primarily by acting as an agonist at the prostanoid FP receptor. The activation of this G-protein coupled receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a downstream signaling cascade that leads to increased uveoscleral outflow of aqueous humor.

Caption: this compound signaling pathway via the FP receptor.

The Role of Fatty Acid Amide Hydrolase (FAAH)

While the primary mechanism of bimatoprost hydrolysis is attributed to general amidase activity, there is interest in the potential role of specific enzymes such as Fatty Acid Amide Hydrolase (FAAH). FAAH is known to hydrolyze other fatty acid amides, including the endocannabinoid anandamide. Given the structural similarity of bimatoprost to prostamides, which are derivatives of anandamide, it is plausible that FAAH could contribute to the hydrolysis of bimatoprost in ocular tissues. However, further research is needed to definitively establish the specific contribution of FAAH to bimatoprost metabolism in the eye.

Conclusion

The conversion of bimatoprost to this compound via hydrolysis in ocular tissues is a critical step in its mechanism of action for lowering intraocular pressure. This technical guide has provided a comprehensive overview of this process, including quantitative data on hydrolysis rates and metabolite concentrations, detailed experimental protocols for in vitro and in vivo studies, and a visualization of the downstream signaling pathway. A thorough understanding of these processes is essential for researchers and drug development professionals working to optimize glaucoma therapies and develop novel ocular hypotensive agents. The continued investigation into the specific enzymes involved in bimatoprost hydrolysis, such as FAAH, may open new avenues for therapeutic intervention.

References

The Pharmacodynamics of Bimatoprost Acid in Aqueous Humor Outflow: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of bimatoprost acid, the active metabolite of the prostaglandin analog bimatoprost, with a specific focus on its role in regulating aqueous humor outflow. Bimatoprost is a first-line therapy for open-angle glaucoma and ocular hypertension, primarily functioning to lower intraocular pressure (IOP). This document details the molecular mechanisms, quantitative effects, and key experimental methodologies used to elucidate the action of this compound on the conventional (trabecular meshwork) and unconventional (uveoscleral) outflow pathways.

Introduction: Bimatoprost and Intraocular Pressure Regulation

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α, that effectively reduces IOP.[1][2] Elevated IOP is a major risk factor for the progressive optic neuropathy characteristic of glaucoma.[2] Bimatoprost is administered as a topical ophthalmic solution and is hydrolyzed by corneal esterases to its active form, this compound.[3] The primary mechanism of action of this compound is to enhance the outflow of aqueous humor from the anterior chamber of the eye, thereby lowering IOP.[1] This is achieved through a dual action on both the trabecular and uveoscleral outflow pathways.

Molecular Mechanism of Action: FP Receptor Activation and Extracellular Matrix Remodeling

This compound is a potent agonist of the prostaglandin F2α (FP) receptor, which is expressed in the ciliary muscle and trabecular meshwork cells. Activation of the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to the remodeling of the extracellular matrix (ECM) in both outflow pathways. This remodeling is a key factor in reducing outflow resistance.

The signaling cascade involves the upregulation of matrix metalloproteinases (MMPs), a family of enzymes responsible for degrading ECM components like collagens and proteoglycans. Concurrently, the expression of tissue inhibitors of metalloproteinases (TIMPs), which negatively regulate MMP activity, can be modulated. The net effect is an increase in MMP activity, leading to a breakdown and reorganization of the ECM, which widens the interstitial spaces in the ciliary muscle and the trabecular meshwork, thereby facilitating aqueous humor outflow.

Caption: Signaling pathway of this compound in ocular cells.

Quantitative Data on the Effects of this compound

The IOP-lowering efficacy of bimatoprost has been extensively studied. The following tables summarize key quantitative data from various preclinical and clinical investigations.

Table 1: Dose-Response of Topical Bimatoprost on Intraocular Pressure (IOP) in Beagle Dogs

| Bimatoprost Concentration | Mean Percentage IOP Decrease from Baseline (Peak Effect) | Mean IOP Reduction from Baseline (mmHg) |

| 0.001% | 15.7% | 2.8 |

| 0.01% | 36.1% | 7.0 |

| 0.1% | 24.8% | 4.0 |

| Data from a study in normotensive beagle dogs. |

Table 2: Comparative Efficacy of Bimatoprost and Other Prostaglandin Analogs on IOP Reduction

| Drug | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction | Study Population |

| Bimatoprost 0.03% | 7.0 - 8.0 | ~30.3% | Patients with open-angle glaucoma or ocular hypertension |

| Latanoprost 0.005% | - | ~26.7% | Patients with open-angle glaucoma or ocular hypertension |

| Travoprost 0.004% | - | ~28.7% | Patients with open-angle glaucoma or ocular hypertension |

| Bimatoprost 0.03% | 2.1 (additional reduction after switching from latanoprost) | 11.0% (additional reduction after switching from latanoprost) | Patients inadequately controlled on latanoprost |

| Travoprost 0.004% | 1.4 (additional reduction after switching from latanoprost) | 7.4% (additional reduction after switching from latanoprost) | Patients inadequately controlled on latanoprost |

| Comparative data synthesized from multiple clinical trials. |

Table 3: Effect of this compound on Matrix Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Expression in Human Ciliary Body Smooth Muscle Cells

| Treatment | MMP-1 | MMP-2 | MMP-3 | MMP-9 | TIMP-1 | TIMP-2 | TIMP-3 |

| Bimatoprost (0.01 µg/mL) | ↑ | ↔ | ↑ | ↑ (75% ± 27% activity increase) | Indeterminate | ↔ | ↑ (57% ± 23%) |

| Latanoprost (0.03 µg/mL) | ↑ | ↔ | ↑ | ↑ (75% ± 24% activity increase) | ↓ (35% ± 16%) | ↔ | ↑ (70% ± 15%) |

| Unoprostone (0.145 µg/mL) | ↑ | ↓ (21% ± 3%) | ↑ | ↑ | ↑ (100% ± 20%) | ↓ (35% ± 8%) | ↑ (57% ± 9%) |

| Data from in vitro studies on human ciliary body smooth muscle cells. (↑ = Increased expression/activity; ↓ = Decreased expression/activity; ↔ = No change; Indeterminate = No clear majority effect) |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the pharmacodynamics of this compound.

Measurement of Aqueous Humor Outflow Facility (Ex Vivo Perfusion)

This protocol describes the measurement of outflow facility in enucleated eyes, a common method to assess the effects of pharmacological agents on the conventional outflow pathway.

Caption: Workflow for measuring aqueous humor outflow facility.

Protocol:

-

Eye Preparation: Obtain fresh enucleated eyes (e.g., porcine or human donor) and carefully dissect away extraocular tissues. The eye is then bisected, and the lens, iris, and ciliary body are gently removed to isolate the anterior segment.

-

Perfusion Setup: Mount the anterior segment in a perfusion chamber. Cannulate the anterior chamber with a needle connected to a perfusion system. This system can be either a constant pressure or constant flow setup.

-

Baseline Measurement: Perfuse the anterior segment with a buffered saline solution (e.g., DMEM) at a constant pressure (e.g., 15 mmHg) or constant flow rate. Allow the system to stabilize and record the baseline flow rate and intraocular pressure.

-

Drug Application: Introduce this compound at the desired concentration into the perfusion medium.

-

Data Acquisition: Continuously monitor and record the intraocular pressure and flow rate for a set period.

-

Calculation of Outflow Facility: Calculate the outflow facility (C) using the formula: C = (Flow rate) / (Intraocular Pressure).

-

Data Analysis: Compare the outflow facility in the presence of this compound to the baseline values to determine the drug's effect.

Western Blot Analysis of MMP and TIMP Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as MMPs and TIMPs, in ocular tissue or cell lysates.

Protocol:

-

Sample Preparation: Homogenize ocular tissues (e.g., trabecular meshwork, ciliary body) or lyse cultured cells in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., Bradford assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the MMP or TIMP of interest.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye that recognizes the primary antibody.

-

Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

-

Quantification: Quantify the intensity of the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Gelatin Zymography for MMP Activity

Zymography is a technique used to detect the activity of gelatin-degrading enzymes, primarily MMP-2 and MMP-9.

Caption: Workflow for gelatin zymography.

Protocol:

-

Sample Preparation: Collect conditioned media from cell cultures or prepare tissue homogenates. Determine the protein concentration of the samples.

-

Electrophoresis: Mix the samples with a non-reducing sample buffer and run them on a polyacrylamide gel containing gelatin.

-

Renaturation: After electrophoresis, wash the gel in a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove the SDS and allow the MMPs to renature.

-

Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions, which are necessary for MMP activity, at 37°C for an appropriate time (e.g., 24-48 hours).

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 and then destain.

-

Visualization and Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMP can be determined by comparison to a protein standard. The intensity of the bands can be quantified using densitometry.

Conclusion

This compound effectively lowers intraocular pressure by enhancing aqueous humor outflow through both the trabecular and uveoscleral pathways. This is primarily achieved through the activation of FP receptors and the subsequent remodeling of the extracellular matrix, a process mediated by the upregulation of matrix metalloproteinases. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate pharmacodynamics of this compound and to develop novel therapies for glaucoma and ocular hypertension.

References

Bimatoprost Acid: A Deep Dive into its Role in Intraocular Pressure Regulation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bimatoprost, a leading therapeutic agent for glaucoma and ocular hypertension, exerts its clinical effect through its active metabolite, bimatoprost acid. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound regulates intraocular pressure (IOP). It details the signaling pathways initiated upon binding to the prostaglandin F2α (FP) receptor, leading to enhanced aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. This document summarizes key quantitative data from preclinical and clinical studies, presents detailed experimental protocols for investigating its pharmacological effects, and utilizes visualizations to elucidate complex biological processes. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development of novel ophthalmic therapeutics.

Introduction

Glaucoma, a progressive optic neuropathy, is a leading cause of irreversible blindness worldwide. Elevated intraocular pressure (IOP) stands as the primary modifiable risk factor for the development and progression of this disease. Bimatoprost, a prostamide F2α analog, has emerged as a first-line therapy for reducing IOP. In the eye, bimatoprost is a prodrug that undergoes hydrolysis by corneal enzymes to its biologically active form, this compound.[1] This free acid is a potent agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[2][3] Activation of the FP receptor by this compound initiates a cascade of intracellular events that ultimately lead to a significant reduction in IOP by enhancing the outflow of aqueous humor.

Mechanism of Action

This compound lowers IOP primarily by increasing the outflow of aqueous humor through two distinct pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.[4][5]

Uveoscleral Outflow Enhancement

The predominant mechanism of IOP reduction by this compound is the enhancement of uveoscleral outflow. This is achieved through the relaxation of the ciliary muscle and the remodeling of the extracellular matrix (ECM) within the ciliary body and sclera.

Trabecular Meshwork Outflow Enhancement

In addition to its effect on the uveoscleral pathway, this compound also increases outflow through the trabecular meshwork. This is thought to be mediated by the regulation of matrix metalloproteinases (MMPs) and subsequent remodeling of the trabecular meshwork ECM, which reduces outflow resistance.

Signaling Pathways

This compound's effects are initiated by its binding to the FP receptor, a Gq-protein coupled receptor. This interaction triggers a well-defined signaling cascade.

Upon binding of this compound to the FP receptor, the associated Gq protein is activated. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC) and other downstream effectors, leading to the upregulation of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-9. These MMPs are crucial for the remodeling of the extracellular matrix in both the uveoscleral and trabecular meshwork outflow pathways.

Quantitative Data

The IOP-lowering efficacy of bimatoprost has been extensively evaluated in both preclinical and clinical studies.

Table 1: Preclinical Dose-Response of Topical Bimatoprost in Normotensive Beagle Dogs

| Bimatoprost Concentration | Mean IOP Reduction (mmHg) | Mean Percentage IOP Reduction (%) |

| 0.001% | 2.8 | 15.7 |

| 0.01% | 7.0 | 36.1 |

| 0.1% | 4.0 | 24.8 |

Note: This study demonstrated a U-shaped dose-response curve for topical bimatoprost.

Table 2: Comparative Efficacy of Prostaglandin Analogs in Clinical Trials

| Prostaglandin Analog | Mean IOP Reduction (mmHg) at 1 Month | Relative Risk of Achieving ≥30% IOP Reduction (vs. Timolol) |

| Bimatoprost 0.03% | 1.98 (1.50-2.47) | 1.59 (1.28-1.98) |

| Latanoprost 0.005% | 1.01 (0.55-1.46) | 1.32 (1.00-1.74) |

| Travoprost 0.004% | 1.08 (0.59-1.57) | 1.33 (1.03-1.72) |

| Tafluprost 0.0015% | 0.46 (-0.41 to 1.33) | 1.10 (0.85-1.42) |

Data from a network meta-analysis of 32 randomized controlled trials.

Table 3: Bimatoprost Sustained-Release Implant Efficacy in Normotensive Beagle Dogs

| Bimatoprost SR Dose | Mean IOP Reduction (mmHg) at 3 Months | Mean Percentage IOP Reduction (%) at 3 Months |

| 6 µg | 7.2 | - |

| 10 µg | 7.4 | - |

| 15 µg | 8.1 | - |

| 20 µg | 9.5 | - |

| 120 µg | 7.2 | 38.7 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vivo Intraocular Pressure Measurement in a Rabbit Model

Objective: To determine the IOP-lowering effect of this compound in a rabbit model of ocular hypertension.

Materials:

-

New Zealand White rabbits

-

Rebound tonometer (e.g., Tono-Pen, TonoVet)

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

-

This compound solutions at various concentrations

-

Vehicle control solution

Procedure:

-

Animal Acclimatization: Acclimatize rabbits to handling and the tonometry procedure to minimize stress-induced IOP fluctuations.

-

Anesthesia: Apply one drop of topical anesthetic to each eye.

-

Baseline IOP Measurement: Gently restrain the rabbit and hold the tonometer perpendicular to the central cornea. Obtain at least three stable readings and average them to establish the baseline IOP.

-

Drug Administration: Instill a single drop of the this compound solution or vehicle control into one eye. The contralateral eye can serve as a control.

-

Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation using the same technique as for baseline measurements.

-

Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP changes in the drug-treated eyes to those in the vehicle-treated eyes using appropriate statistical methods.

In Vitro Prostaglandin FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the FP receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human FP receptor

-

Radioligand: [3H]-Prostaglandin F2α

-

Unlabeled this compound at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assessment of Uveoscleral Outflow in Cultured Human Ciliary Muscle Cells

Objective: To investigate the effect of this compound on the expression of matrix metalloproteinases (MMPs) in human ciliary muscle cells, a key component of the uveoscleral outflow pathway.

Materials:

-

Primary human ciliary muscle cells

-

Cell culture medium and supplements

-

This compound at various concentrations

-

RNA extraction kit

-

Reverse transcription kit

-

Quantitative real-time PCR (qPCR) system and reagents for MMPs (e.g., MMP-1, MMP-3, MMP-9) and a housekeeping gene.

Procedure:

-

Cell Culture: Culture human ciliary muscle cells to confluence in appropriate cell culture plates.

-

Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using specific primers for the MMPs of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression of the MMPs in the this compound-treated cells compared to the vehicle-treated cells using the ΔΔCt method.

Conclusion

This compound, the active metabolite of bimatoprost, is a potent ocular hypotensive agent that effectively reduces intraocular pressure by enhancing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. Its mechanism of action is primarily mediated through the activation of the prostaglandin FP receptor and the subsequent upregulation of matrix metalloproteinases, leading to extracellular matrix remodeling. The quantitative data from numerous studies consistently demonstrate its superior or comparable efficacy to other prostaglandin analogs. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and the development of next-generation therapies for glaucoma. A thorough understanding of its pharmacology is essential for optimizing its clinical use and for the rational design of novel drugs targeting intraocular pressure regulation.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of different dose schedules of bimatoprost on intraocular pressure and pupil size in the glaucomatous Beagle (2002) | Kirk N. Gelatt | 28 Citations [scispace.com]

- 3. Bimatoprost and its free acid are prostaglandin FP receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative study of three prostaglandin analogues in the treatment of newly diagnosed cases of ocular hypertension, open-angle and normal tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Activities of Bimatoprost Acid in Ocular Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a prostamide F2α analog, is a first-line therapy for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension.[1] Its primary mechanism of action involves enhancing aqueous humor outflow through both the trabecular meshwork and uveoscleral pathways.[2] Bimatoprost itself is a prodrug that is hydrolyzed by corneal esterases to its active form, bimatoprost acid. While its efficacy in lowering IOP is well-established, the off-target effects of this compound on various ocular cell types are of increasing interest to the scientific community. These unintended actions can have both beneficial and adverse consequences, influencing the overall therapeutic profile of the drug.

This technical guide provides an in-depth exploration of the off-target effects of this compound in ocular cells. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the underlying molecular pathways.

Data Presentation: Quantitative Off-Target Effects of this compound

The following tables summarize the key quantitative findings from in vitro and ex vivo studies on the off-target effects of this compound on various ocular cell types.

Table 1: Effects of this compound on Gene and Protein Expression in Ocular Cells

| Ocular Cell Type | Target Molecule | Concentration of this compound | Fold Change/Percent Change | Reference |

| Human Trabecular Meshwork Cells | MMP-1 mRNA | 1000 µM (Bimatoprost) | 62.9-fold increase | |

| Human Trabecular Meshwork Cells | MMP-1 mRNA | 10 µM | 2 to 3-fold increase | |

| Human Trabecular Meshwork Cells | MMP-3 | Pharmacologic concentrations | Increased | [3] |

| Human Trabecular Meshwork Cells | MMP-9 | Pharmacologic concentrations | Increased | |

| Human Trabecular Meshwork Cells | TIMP-2 | Pharmacologic concentrations | Increased | |

| Human Trabecular Meshwork Cells | TIMP-4 | Pharmacologic concentrations | Increased | |

| Human Ciliary Muscle Cells | MMP-1 | 0.01 or 0.1 µg/mL | Increased | |

| Human Ciliary Muscle Cells | MMP-3 | 0.01 or 0.1 µg/mL | Increased | |

| Human Ciliary Muscle Cells | MMP-9 | 0.01 or 0.1 µg/mL | Increased | |

| Human Ciliary Muscle Cells | MMP-9 Activity | 0.01 or 0.1 µg/mL | 75% ± 27% increase | |

| Human Ciliary Muscle Cells | TIMP-3 | 0.01 or 0.1 µg/mL | Increased | |

| Human Ciliary Body Smooth Muscle Cells | NRP-2 Expression | 10 nM | 33 ± 7% decrease | |

| Human Ciliary Body Smooth Muscle Cells | ANG-1 Expression | 257 nM | 56% increase (non-significant) | |

| Human Ciliary Body Smooth Muscle Cells | ANG-2 Expression | 257 nM | 64% increase (non-significant) | |

| Human T Lymphoblast (MOLT-3) Cells | c-fos mRNA | Not specified | Significantly increased | |

| Human T Lymphoblast (MOLT-3) Cells | MMP-9 mRNA | Not specified | Significantly increased | |

| Human T Lymphoblast (MOLT-3) Cells | TIMP-4 mRNA | Not specified | Significantly decreased | |

| Human T Lymphoblast (MOLT-3) Cells | Fibronectin mRNA | Not specified | Down-regulated | |

| Human T Lymphoblast (MOLT-3) Cells | NF-кB p65 mRNA | Not specified | Increased | |

| Human T Lymphoblast (MOLT-3) Cells | IкBα mRNA | Not specified | Decreased | |

| Human T Lymphoblast (MOLT-3) Cells | Aquaporin-1 mRNA | Not specified | Significantly down-regulated |

Table 2: Cytotoxicity of Bimatoprost in Ocular Cells

| Ocular Cell Type | Bimatoprost Formulation | Exposure Time | Cytotoxicity Metric | Result | Reference |

| Human Corneal Epithelial Cells | Bimatoprost 0.03% | 25 minutes | Mean Ethidium Bromide Fluorescence | 26.8 | |

| Human Corneal Epithelial Cells | Bimatoprost 0.01% with BAK | Not specified | Live Cell Signal | Significant reduction | |

| Human Conjunctival Epithelial Cells | Preservative-Free Bimatoprost 0.03% | 24 and 48 hours | Cell Growth and Viability | Significant decrease | |

| Conjunctiva-Derived Epithelial Cells | Bimatoprost solution | 24 hours | Cell Viability | No significant difference from control |

Table 3: Effects of this compound on Signaling Pathways in Ocular Cells

| Ocular Cell Type | Signaling Pathway Component | Metric | Value | Reference | | --- | --- | --- | --- | | Human Ciliary Muscle Cells | FP Receptor Activation (PI Turnover) | EC50 | 3.6 ± 1.2 nM | | | Human Trabecular Meshwork Cells | Prostamide Receptor Activation | EC50 | 4.3 nM | | | Schlemm's Canal Cells | Prostamide Receptor Activation | EC50 | 1.2 nM | | | Ciliary Smooth Muscle Cells | Prostamide Receptor Activation | EC50 | 1.7 nM | | | HEK-293 cells expressing human ciliary body FP receptor | Intracellular Ca2+ Mobilization | EC50 | 15 ± 3 nM | |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the off-target effects of this compound in ocular cells.

Cell Culture of Human Trabecular Meshwork (TM) Cells

-

Source: Primary human TM cells are isolated from donor corneoscleral rims.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Confluent monolayers of TM cells are treated with desired concentrations of this compound or vehicle control for specified time periods (e.g., 24 or 72 hours).

Gene Expression Analysis using cDNA Microarray

-

RNA Isolation: Total RNA is extracted from treated and control TM cells using a suitable RNA isolation kit.

-

cDNA Synthesis and Labeling: A labeled cDNA probe is synthesized from the extracted total RNA.

-

Hybridization: The labeled cDNA probe is hybridized to a human cDNA microarray containing a comprehensive set of genes.

-

Signal Amplification and Scanning: The fluorescent signals on the microarray are amplified and scanned using a microarray scanner.

-

Data Analysis: The scanned images are analyzed to determine the differential gene expression between the treated and control groups. Genes with a fold change greater than a specified threshold (e.g., 1.5-fold) are considered significantly altered.

Protein Expression Analysis using Western Blotting

-

Sample Preparation:

-

Wash cultured ocular cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford protein assay.

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Run the gel to separate proteins based on their molecular weight.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the relative protein expression levels.

-

Cytotoxicity Assay using Ethidium Bromide (EB) Staining

-

Cell Seeding: Seed human corneal epithelial cells in a microtiter plate and grow to confluence.

-

Treatment: Expose the cells to different formulations of bimatoprost, control media, and a toxic control for a defined period (e.g., 25 minutes).

-

Staining: Add ethidium bromide to the wells. EB is a fluorescent dye that stains the DNA of cells with compromised membranes.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. Higher fluorescence indicates greater cell death.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with the off-target effects of this compound.

Caption: this compound Signaling via the FP Receptor and Gq Pathway.

Caption: Experimental Workflow for Western Blot Analysis.

Discussion of Off-Target Effects in Specific Ocular Cell Types

Trabecular Meshwork (TM) Cells

This compound significantly influences the extracellular matrix (ECM) dynamics within the trabecular meshwork. It has been shown to upregulate the expression of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-9, while also affecting the expression of their inhibitors (TIMPs). This remodeling of the ECM is thought to contribute to the increased aqueous humor outflow and subsequent IOP reduction. The signaling mechanism likely involves the activation of the FP receptor, leading to downstream activation of the MAPK cascade and transcription factors like c-Fos.

Ciliary Muscle and Ciliary Body Cells

Similar to its effects on TM cells, this compound modulates MMP and TIMP expression in ciliary muscle cells, which is a key component of the uveoscleral outflow pathway. Studies have demonstrated that this compound is a potent agonist at the FP receptor in human ciliary muscle cells, leading to phosphoinositide hydrolysis, intracellular calcium mobilization, and MAP kinase activation. Furthermore, bimatoprost has been shown to decrease the expression of Neuropilin-2 (NRP-2), a protein involved in lymphangiogenesis, in human ciliary body smooth muscle cells, suggesting a potential role in modulating ocular fluid dynamics through lymphatic-like pathways. Bimatoprost also induces mitochondrial biogenesis in orbital adipose-derived stem cells.

Corneal and Conjunctival Epithelial Cells

The ocular surface is the first point of contact for topical bimatoprost, and off-target effects on the corneal and conjunctival epithelia are a significant consideration. In vitro studies have demonstrated that bimatoprost, particularly formulations containing the preservative benzalkonium chloride (BAK), can induce cytotoxicity in human corneal and conjunctival epithelial cells. Preservative-free formulations of bimatoprost appear to have a better safety profile in this regard. Clinically, a common side effect of bimatoprost is conjunctival hyperemia, which is believed to be a result of nitric oxide-mediated vasodilation rather than an inflammatory response.

Retinal Ganglion Cells (RGCs)

Emerging evidence suggests that this compound may have direct neuroprotective effects on retinal ganglion cells, independent of its IOP-lowering action. In vitro studies have shown that this compound can protect RGCs from glutamate- and hypoxia-induced cell death. This neuroprotective effect is thought to be mediated through the activation of the Akt signaling pathway. These findings open up the possibility of a dual therapeutic benefit of bimatoprost in glaucoma management, targeting both IOP and RGC survival.

Conclusion

This compound exhibits a wide range of off-target effects in various ocular cell types, extending beyond its primary role in IOP reduction. These effects, which include modulation of the extracellular matrix, induction of signaling cascades, cytotoxicity, and neuroprotection, are crucial for a comprehensive understanding of the drug's overall pharmacological profile. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to further elucidate the complex cellular and molecular actions of bimatoprost and to develop novel therapeutic strategies for ocular diseases. Further investigation into the long-term consequences of these off-target effects is warranted to optimize the clinical use of this important glaucoma medication.

References

- 1. Levels of this compound in the aqueous humour after bimatoprost treatment of patients with cataract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of prostaglandin analogs: Latanoprost, bimatoprost, and unoprostone on matrix metalloproteinases and their inhibitors in human trabecular meshwork endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bimatoprost Acid and its Role in Ocular Extracellular Matrix Remodeling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a highly efficacious prostaglandin F2α (FP) receptor agonist, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to a significant reduction in intraocular pressure (IOP). Upon topical administration to the eye, the prodrug bimatoprost is hydrolyzed by corneal and other ocular tissues into its active metabolite, bimatoprost acid.[1][2] This active form engages with the FP receptor, initiating a cascade of molecular events that lead to the remodeling of the extracellular matrix (ECM) in the eye's aqueous outflow pathways.[1][3][4] Understanding the intricate mechanisms by which this compound modulates the ECM is crucial for the development of next-generation IOP-lowering therapeutics. This technical guide provides an in-depth exploration of the signaling pathways, quantitative effects on ECM components, and detailed experimental protocols relevant to the study of this compound's action in the eye.

Molecular Mechanism of Action: The FP Receptor Signaling Cascade

This compound exerts its effects by binding to and activating the prostanoid FP receptor, a G-protein coupled receptor located on cells of the ciliary muscle and trabecular meshwork. This interaction triggers a well-defined signaling cascade:

-

Phosphoinositide (PI) Hydrolysis: Activation of the FP receptor leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).

-

MAP Kinase and Akt Pathway Activation: The increase in intracellular calcium and the activity of DAG contribute to the activation of several downstream kinase pathways, most notably the Mitogen-Activated Protein (MAP) kinase pathway (including ERK) and the PI3K/Akt pathway. The activation of the MAP kinase pathway is a critical step, as its inhibition has been shown to block the subsequent release of matrix metalloproteinases.

Remodeling the Extracellular Matrix: The Role of MMPs and TIMPs

The activation of nuclear transcription factors by the MAP kinase and Akt pathways leads to a significant upregulation in the gene expression of several matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of various components of the extracellular matrix, such as collagen and fibronectin.

Specifically, in human ciliary muscle and trabecular meshwork cells, this compound has been shown to increase the expression and/or activity of:

-

MMP-1 (Collagenase-1): Primarily degrades fibrillar collagens.

-

MMP-3 (Stromelysin-1): Has a broad substrate specificity, including proteoglycans, fibronectin, laminin, and can activate other MMPs.

-

MMP-9 (Gelatinase-B): Degrades type IV collagen (a major component of basement membranes) and gelatin.

This increased MMP activity leads to a breakdown and reorganization of the ECM in the uveoscleral and trabecular outflow pathways. The resulting decrease in hydraulic resistance in these tissues facilitates the drainage of aqueous humor from the eye, thereby lowering IOP.

Concurrently, this compound also modulates the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), the endogenous inhibitors of MMPs. An increase in TIMP-3 has been observed, suggesting a controlled and regulated remodeling process, rather than uncontrolled degradation of the ECM. The balance between MMPs and TIMPs is a critical determinant of the rate of ECM turnover.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular and molecular parameters as reported in the literature.

Table 1: Potency of this compound in Human Ciliary Muscle Cells

| Assay | EC50 Value (nM) |

| Phosphoinositide (PI) Turnover | 3.6 ± 1.2 |

| Intracellular Ca2+ Mobilization | Similar potency to PI turnover |

| MAP Kinase Activation | Similar potency to PI turnover |

| Pro-MMP-1 and Pro-MMP-2 Secretion | 3.5 – 4.1 |

Data sourced from. EC50 (half maximal effective concentration) indicates the concentration of a drug that gives half of the maximal response.

Table 2: Effects of Bimatoprost on MMP and TIMP Protein Expression and Activity in Human Ciliary Body Smooth Muscle Cells

| Protein | Effect of Bimatoprost | Quantitative Change |

| MMP-1 | Increased | - |

| MMP-2 | No change | - |

| MMP-3 | Increased | - |

| MMP-9 | Increased | Activity increased by 75% ± 27% |

| TIMP-2 | No change | - |

| TIMP-3 | Increased | - |

Data sourced from. Cells were incubated with the free acid form of bimatoprost for 24 hours.

Table 3: Effects of Bimatoprost and this compound on MMP and ECM Gene Expression in Human Trabecular Meshwork Cells

| Gene | Treatment | Concentration | Mean Fold Change vs. Control |

| MMP1 | Bimatoprost | 1000 µM | 62.9 to 73.85 |

| MMP1 | This compound | 10 µM | 2 to 3 |

| Fibronectin | Bimatoprost | High concentrations | Downregulated |

Data sourced from.

Detailed Experimental Protocols

The following are generalized yet detailed protocols for key experiments used to elucidate the effects of this compound on ECM remodeling.

Cell Culture and Treatment

-

Cell Isolation and Culture: Human ciliary muscle (HCM) or trabecular meshwork (HTM) cells are isolated from donor corneoscleral rims. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Once confluent, the cells are trypsinized and subcultured into appropriate plates or flasks for experiments.

-

Serum Starvation: Prior to treatment, cells are typically serum-starved for 24 hours to reduce baseline signaling activity.

-